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H-Lys(Boc)-OBzl HCl

Cat. No.: B13694692
M. Wt: 372.9 g/mol
InChI Key: UIKRZZLJIDUJIB-UHFFFAOYSA-N
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Description

Significance of Amino Acid Derivatives in Organic Synthesis

Amino acid derivatives are not merely intermediates in peptide synthesis; they are valuable chiral synthons for the creation of a diverse range of complex organic molecules. unimi.it Their inherent chirality makes them ideal starting materials for the enantioselective synthesis of pharmaceuticals, natural products, and other bioactive compounds. oup.com The ability to modify the functional groups of amino acids allows chemists to introduce a wide variety of structural motifs and functionalities. ontosight.ai

Synthetic peptides constructed from modified amino acids can be designed to have enhanced stability, specificity, or biological activity compared to their natural counterparts. amerigoscientific.com This has profound implications for drug development and biochemical research, enabling the creation of novel therapeutics and molecular probes. amerigoscientific.com Furthermore, the synthesis of complex amino acid derivatives challenges and advances the field of organic chemistry by spurring the development of new synthetic methodologies. ontosight.airsc.org

Overview of Lysine (B10760008) Derivatives in Advanced Peptide Chemistry

Lysine, with its primary amino group on the side chain (the ε-amino group), presents a unique challenge and opportunity in peptide synthesis. This additional reactive site must be protected to prevent the formation of branched peptides and other side products. peptide.com The differential protection of the α-amino and ε-amino groups of lysine is a key strategy that enables site-specific modifications.

A variety of protecting groups have been developed for the ε-amino group of lysine, each with its own set of properties regarding stability and cleavage conditions. peptide.com This allows for a high degree of control in complex peptide synthesis. For instance, a protecting group can be chosen that is stable throughout the chain assembly but can be selectively removed at a later stage to allow for the attachment of other molecules, such as fluorescent labels, biotin, or lipids. issuu.com This capability is invaluable for creating peptides with tailored functions for research and therapeutic applications. issuu.com

The Chemical Compound: H-Lys(Boc)-OBzl HCl

This compound, or (S)-2-Amino-6-(tert-butoxycarbonylamino)hexanoic acid benzyl (B1604629) ester hydrochloride, is a synthetically important derivative of the amino acid L-lysine. In this compound, the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid group is protected as a benzyl ester (OBzl). The α-amino group remains as a hydrochloride salt, ready for peptide bond formation.

This specific combination of protecting groups makes this compound a valuable building block in solution-phase peptide synthesis. nordmann.global The Boc group is stable under neutral and basic conditions but can be removed with moderate acid, while the benzyl ester is typically cleaved by hydrogenolysis. This orthogonality of protecting groups allows for selective deprotection and manipulation of the different functional groups of the lysine residue.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

PropertyValue
Chemical Name (S)-2-Amino-6-(tert-butoxycarbonylamino)hexanoic acid benzyl ester hydrochloride
Synonyms H-L-Lys(Boc)-OBzl HCl, Benzyl N6-(t-Boc)-L-lysinate hydrochloride
CAS Number 133170-57-7 chemicalbook.com
Molecular Formula C18H29ClN2O4 nordmann.global
Molecular Weight 376.89 g/mol
Appearance Solid chemicalbook.com
Storage Temperature 2-8°C under inert gas (nitrogen or Argon) chemicalbook.com

Synthesis and Preparation

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the different functional groups of lysine.

A common synthetic strategy begins with the protection of the ε-amino group of lysine. This can be achieved by reacting lysine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. One method involves the use of a copper(II) complex to temporarily chelate the α-amino and carboxyl groups, leaving the ε-amino group free to react with the Boc anhydride. researchgate.net

Following the protection of the side chain, the carboxylic acid group is esterified. The Fischer-Speier esterification, which involves treating the amino acid with an alcohol (in this case, benzyl alcohol) in the presence of an acid catalyst like p-toluenesulfonic acid, is a common method for preparing amino acid esters. researchgate.netresearchgate.net To drive the reaction to completion, the water formed during the reaction is typically removed azeotropically. researchgate.net

Finally, the α-amino group is deprotected if it was protected during the esterification step, and the resulting free amine is converted to its hydrochloride salt.

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in solution-phase peptide synthesis. nordmann.global The free α-amino group allows for its direct coupling to the C-terminus of a growing peptide chain. The Boc-protected side chain prevents unwanted reactions at the ε-amino group during this coupling step. biosynth.com

The benzyl ester protecting the C-terminus provides stability during the synthesis and can be selectively removed at the end of the synthesis. This selective deprotection is crucial for the synthesis of more complex peptide structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29ClN2O4 B13694692 H-Lys(Boc)-OBzl HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

IUPAC Name

benzyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H

InChI Key

UIKRZZLJIDUJIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

Synthesis and Derivatization Methodologies for H Lys Boc Obzl Hcl

Synthetic Routes to H-Lys(Boc)-OBzl HCl

The synthesis of this compound is a multi-step process that demands precise control over regioselectivity to differentiate between the α- and ε-amino groups of the parent L-lysine molecule. Several methodologies have been developed, ranging from classical solution-phase protocols to more modern, efficiency-focused approaches.

Classical Solution-Phase Synthesis Protocols

The most established and widely practiced route for synthesizing this compound relies on a sequential protection-deprotection strategy in solution. A common and effective pathway begins with an orthogonally protected lysine (B10760008) derivative, such as Nα-Z-Nε-Boc-L-Lysine (Z-Lys(Boc)-OH).

The key steps in this protocol are:

Esterification: The carboxylic acid of Z-Lys(Boc)-OH is converted to its benzyl (B1604629) ester. This is typically achieved by reacting it with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in an aprotic solvent like toluene (B28343). The reaction is often driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Selective Deprotection: The Nα-protecting group, the carboxybenzyl (Z) group, is selectively removed while leaving the acid-labile Boc group and the benzyl ester intact. This is accomplished through catalytic hydrogenolysis. The protected intermediate is dissolved in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) and subjected to a hydrogen atmosphere (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction cleaves the Z group to yield toluene and carbon dioxide, liberating the free α-amine.

Salt Formation: Upon completion of the hydrogenolysis, the reaction mixture is filtered to remove the Pd/C catalyst. The free α-amine is then protonated by the addition of a stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent like diethyl ether or dioxane). This step facilitates the isolation and purification of the final product as a stable, crystalline hydrochloride salt, this compound.

Purification via recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) is typically employed to achieve high analytical purity.

Microwave-Assisted Synthetic Approaches

To accelerate reaction times and potentially improve yields, microwave-assisted organic synthesis (MAOS) has been applied to key steps in the preparation of this compound. The primary advantage of microwave irradiation is its ability to induce rapid and uniform heating of the reaction mixture through dielectric heating, overcoming the limitations of conventional thermal gradients.

The esterification step is particularly amenable to microwave assistance. The reaction between Z-Lys(Boc)-OH and benzyl alcohol with an acid catalyst can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating with a Dean-Stark apparatus. This significant reduction in reaction time minimizes the potential for side reactions and degradation.

Table 1: Comparison of Classical vs. Microwave-Assisted Benzylation of Z-Lys(Boc)-OH
ParameterClassical Solution-Phase MethodMicrowave-Assisted Method
Heating Mechanism Conventional conductive heatingDielectric heating (direct molecular interaction)
Reaction Time 4 - 12 hours5 - 20 minutes
Temperature Control Relies on external bath; potential for thermal gradientsPrecise internal temperature monitoring and control
Typical Yields Good to excellent (80-95%)Often comparable or slightly higher due to reduced side reactions
Energy Efficiency LowerSignificantly higher

Chemoenzymatic Synthesis Strategies

Chemoenzymatic routes offer a green and highly selective alternative for synthesizing lysine derivatives. Enzymes, particularly lipases, can function as powerful catalysts in organic media for esterification reactions under mild conditions.

In the context of this compound synthesis, an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to catalyze the direct benzylation of Nε-Boc-L-Lysine (H-Lys(Boc)-OH).

Reaction: H-Lys(Boc)-OH is dissolved in a non-polar organic solvent (e.g., toluene or hexane) with benzyl alcohol.

Catalysis: Immobilized CALB is added to the mixture. The enzyme selectively catalyzes the formation of the ester bond at the carboxyl group without affecting the free α-amino or the protected ε-amino group.

Precursor Compounds and Strategic Intermediate Derivatizations

The successful synthesis of this compound is critically dependent on the selection and preparation of key precursor compounds and intermediates. Each intermediate represents a strategic point in the synthetic pathway, designed to facilitate the selective modification of a specific functional group.

Table 2: Key Precursors and Intermediates in the Synthesis of this compound
Compound NameRole in SynthesisSubsequent Transformation
L-Lysine The ultimate chiral starting material.Protection of one or both amino groups.
Nε-Boc-L-Lysine (H-Lys(Boc)-OH) A key intermediate with a selectively protected side chain.Can be used for chemoenzymatic benzylation or further protected at the α-amine.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Reagent for introducing the Boc protecting group onto the ε-amino group.Reacts with the ε-amino group under basic conditions.
Nα-Z-Nε-Boc-L-Lysine (Z-Lys(Boc)-OH) The most common, fully protected precursor for solution-phase synthesis.Undergoes C-terminal benzylation to form Z-Lys(Boc)-OBzl.
Benzyl Alcohol Reagent for introducing the benzyl ester protecting group.Reacts with the carboxylic acid to form the benzyl ester.
Nα-Z-Nε-Boc-L-Lysine Benzyl Ester (Z-Lys(Boc)-OBzl) The direct, fully protected precursor to the final product.Undergoes selective hydrogenolysis of the Z group to yield the target compound.

H Lys Boc Obzl Hcl As a Core Building Block in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. thieme-connect.de The use of protected amino acids like H-Lys(Boc)-OBzl HCl is central to this strategy, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.

Optimization of Coupling Reagents and Conditions in SPPS

The formation of a peptide bond between the free amine of the resin-bound peptide and the carboxylic acid of the incoming amino acid requires an activating agent, known as a coupling reagent. The choice of this reagent is critical for achieving high coupling efficiency and minimizing side reactions.

Common classes of coupling reagents used with Boc-protected amino acids include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent. google.com However, its use can lead to the formation of an N-acylurea byproduct that can be difficult to remove. To mitigate this and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. tandfonline.com

Uronium/Phosphonium Salts : Reagents such as HBTU, TBTU, HATU, and PyBOP are highly efficient and have become staples in modern SPPS. peptide.combiosynth.com They react with the carboxylic acid to form a highly reactive activated ester, facilitating rapid and clean peptide bond formation. For instance, in situ neutralization protocols using HATU or HBTU have been developed to streamline the coupling process. peptide.com TDBTU has been shown to cause significantly less epimerization compared to other common coupling reagents in the coupling of peptide fragments. peptide.com

The optimization of coupling conditions involves careful consideration of the solvent, temperature, and reaction time to ensure the complete acylation of the free amine.

Table 1: Common Coupling Reagents in SPPS

Reagent ClassExamplesAdditivesKey Characteristics
CarbodiimidesDCC, DICHOBt, HOSuCost-effective, can form insoluble byproducts.
Uronium SaltsHBTU, TBTU, HATU---High efficiency, rapid coupling, reduced side reactions.
Phosphonium SaltsPyBOP, PyAOP---Similar to uronium salts, effective for sterically hindered couplings.

Considerations for Resin Linkage Strategies Employing Benzyl (B1604629) Esters

The Boc/Bzl protecting group strategy involves the use of Boc for temporary Nα-protection and benzyl-based groups for more permanent side-chain protection. peptide.com The linkage of the first amino acid to the resin is a crucial step. The benzyl ester linkage in this compound is compatible with resins like the Merrifield resin, where the C-terminal amino acid is attached via a benzyl ester bond. nih.gov

However, a significant consideration is the stability of this linkage throughout the synthesis. The repeated acid treatments required to remove the Nα-Boc group can lead to premature cleavage of the peptide from the resin, resulting in yield loss. chempep.com To address this, more acid-stable linkers, such as the phenylacetamidomethyl (PAM) linker, were developed. chempep.compeptide.com PAM resins offer enhanced stability to the acidic deprotection steps while still allowing for final cleavage with strong acids like hydrogen fluoride (B91410) (HF). chempep.compeptide.com

Automated SPPS Applications Utilizing Lysine (B10760008) Derivatives

The advancement of automated peptide synthesizers has revolutionized peptide production, enabling the rapid and efficient assembly of complex peptide chains. beilstein-journals.org These instruments automate the repetitive cycles of deprotection, washing, coupling, and washing that are fundamental to SPPS.

Lysine derivatives with orthogonal protecting groups are particularly valuable in automated SPPS for the synthesis of modified peptides, such as those with lipid or polyethylene (B3416737) glycol (PEG) attachments. beilstein-journals.org For example, a lysine residue can be protected with a group like Dde, which is stable to the standard Fmoc deprotection conditions but can be selectively removed later to allow for side-chain modification. beilstein-journals.org While this compound is primarily associated with the Boc/Bzl strategy, the principles of using orthogonally protected lysine derivatives are central to creating branched or modified peptides in an automated fashion. Automated synthesizers have been used to incorporate lysine-derived single amino acid chelates into peptide sequences. nih.gov

Utilization in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a powerful method, particularly for large-scale synthesis and the preparation of peptide segments. thieme-connect.de H-Lys(Boc)-OH is a commonly used building block in this approach. biosynth.com

Segment Condensation and Fragment Coupling Approaches

For the synthesis of large peptides or proteins, a convergent strategy involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear, stepwise approach. thieme-connect.de This is known as segment condensation or fragment coupling.

In this methodology, smaller protected peptide fragments are synthesized, purified, and then coupled together in solution. This compound can be incorporated into these fragments. The Boc group protects the ε-amino group of lysine during fragment synthesis, and the benzyl ester protects the C-terminus. Once a fragment is prepared, its N-terminal Boc group or C-terminal benzyl ester can be selectively removed to allow for coupling with another fragment. A significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. peptide.com Careful selection of coupling methods, such as the use of azide-based coupling or reagents like TDBTU, can minimize this side reaction. thieme-connect.depeptide.com

Stepwise Elongation Procedures

The traditional approach in solution-phase synthesis is the stepwise elongation of the peptide chain, adding one amino acid at a time. thieme-connect.de this compound is well-suited for this method. The synthesis would typically start with the C-terminal amino acid ester. The Nα-protecting group is removed, and the resulting free amine is coupled with the next Nα-protected amino acid, using a suitable coupling reagent.

For example, a synthesis could begin with this compound. After coupling the next amino acid to the N-terminus, the resulting dipeptide would be purified. This cycle of deprotection, coupling, and purification is repeated until the desired peptide sequence is assembled. While effective, the efficiency of this method can decrease with increasing peptide length due to challenges with the solubility of the growing protected peptide intermediates. thieme-connect.de

Stereochemical Control and Integrity in Peptide Bond Formation

The maintenance of stereochemical purity at the α-carbon of amino acids is paramount during peptide synthesis to ensure the desired three-dimensional structure and biological activity of the final peptide. This compound, like other chiral amino acid derivatives, is susceptible to racemization or epimerization under certain reaction conditions. Understanding the mechanisms of chiral loss and the strategies to prevent it is crucial for its effective use.

Mechanisms of Racemization and Epimerization (e.g., Oxazolone (B7731731) Formation, α-Proton Abstraction)

The loss of stereochemical integrity during peptide bond formation primarily occurs through two established mechanisms: oxazolone formation and direct α-proton abstraction. mdpi.comnih.gov

Oxazolone (Azlactone) Formation: This is considered the most significant pathway for racemization during the activation of N-acyl amino acids. mdpi.comthieme-connect.de The process involves the intramolecular cyclization of a carboxyl-activated N-acyl amino acid to form a 5(4H)-oxazolone intermediate. wiley-vch.de This intermediate possesses an acidic proton at the C4 position (the original α-carbon), which can be readily abstracted by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a racemic or epimerized product upon aminolysis by the incoming amino component. mdpi.comwiley-vch.de

Crucially, the Nα-protecting group plays a key role. N-acyl groups (like acetyl or benzoyl) readily facilitate oxazolone formation. thieme-connect.de However, this compound features an Nα-amino group protected as a hydrochloride salt, which is deprotected and then coupled. In the coupling step, the free α-amino group is typically acylated by a preceding amino acid that is Nα-protected. If that protection is a urethane (B1682113) type, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), the tendency for oxazolone formation is significantly suppressed. nih.govresearchgate.net The electron-donating nature of the urethane oxygen disfavors the cyclization step required to form the oxazolone. researchgate.net When this compound itself is the carboxyl-activated component, its free α-amino group must first be protected, commonly with Fmoc or another Boc group. The use of such urethane protecting groups is a key strategy to prevent racemization via this pathway. nih.gov

Direct α-Proton Abstraction: This mechanism involves the direct removal of the α-proton from the activated amino acid derivative by a base, creating a carbanion. nih.govbibliomed.org Subsequent re-protonation can occur from either side, leading to racemization. nih.gov This pathway is particularly relevant for amino acid residues with electron-withdrawing groups in their side chains, which increase the acidity of the α-proton. mdpi.comnih.gov While the lysine side chain is not strongly electron-withdrawing, the presence of strong bases, especially in combination with highly activating coupling reagents and elevated temperatures, can promote this side reaction. nih.govbibliomed.org The use of tertiary amines, particularly sterically hindered ones like diisopropylethylamine (DIEA), is common in peptide synthesis, but their basicity can contribute to α-proton abstraction if not carefully controlled. mdpi.com

Methodological Strategies for Chiral Integrity Preservation

Several strategies have been developed to minimize the risk of racemization during peptide synthesis, ensuring the chiral integrity of building blocks like this compound.

Protecting Group Selection: As mentioned, the use of urethane-based protecting groups (Boc, Fmoc, Z) for the Nα-terminus of the activated amino acid is the most fundamental strategy to suppress oxazolone formation. nih.govresearchgate.net

Use of Racemization-Suppressing Additives: The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a cornerstone of modern peptide synthesis. highfine.compeptide.com These additives react with the highly reactive activated intermediate (e.g., an O-acylisourea from a carbodiimide) to form an active ester. thermofisher.com These active esters are more stable and less prone to oxazolone formation, yet still sufficiently reactive to couple with the amine component, thereby preserving stereochemical integrity. highfine.compeptide.com Newer oxime-based additives like OxymaPure have also proven highly effective at inhibiting racemization. highfine.com

Convergent Synthesis: Synthesizing smaller peptide fragments and then ligating them (fragment condensation) can reduce the number of coupling cycles, but the activation of peptide fragments is highly prone to racemization. rsc.org Therefore, this strategy requires careful selection of the C-terminal amino acid of the fragment (glycine or proline are preferred as they are not chiral or are resistant to racemization, respectively) and the use of advanced, low-racemization coupling protocols. karger.com

Reaction Conditions Management: Minimizing reaction times, using lower temperatures, and carefully selecting the base and solvent can significantly impact chiral purity. rsc.org Continuous flow synthesis methods have been shown to reduce racemization by allowing for precise control over reaction times and temperatures. nih.gov

Influence of Coupling Reagents, Solvents, and Bases on Stereochemical Fidelity

The choice of the coupling reagent, the solvent, and the base has a direct and profound influence on the degree of racemization observed during peptide bond formation.

Coupling Reagents: The reactivity of the coupling reagent correlates with the risk of racemization.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) form highly reactive O-acylisourea intermediates that can rapidly rearrange to form oxazolones. mdpi.comthermofisher.com Their use without additives like HOBt or HOAt generally leads to significant racemization. thieme-connect.de

Phosphonium and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are generally considered safer in terms of racemization. mdpi.comresearchgate.net This is because they inherently involve the HOBt or HOAt moiety, promoting the in situ formation of the less racemization-prone active esters. mdpi.com HATU, incorporating HOAt, is often superior to HBTU, which incorporates HOBt, in suppressing epimerization. mdpi.comhighfine.com

Solvents: The polarity and hydrogen-bonding capacity of the solvent can influence the rates of both the desired coupling reaction and the undesired racemization. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common solvents. While effective for solubilizing reagents, DMF's basic impurities can sometimes promote racemization. acs.org Friendlier alternatives like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) have also been shown to be effective and can sometimes yield products with higher purity. researchgate.net

Bases: Organic bases are necessary to neutralize salts like the hydrochloride in this compound and to deprotonate the α-ammonium of the amino component during coupling. However, excess basicity can promote both oxazolone formation and direct α-proton abstraction. mdpi.combibliomed.org

Triethylamine (TEA): A strong base that can increase the risk of racemization. karger.com

N-methylmorpholine (NMM): A weaker base than TEA, often preferred to minimize racemization.

Diisopropylethylamine (DIEA): A sterically hindered, non-nucleophilic base widely used to reduce side reactions, but it is still basic enough to cause racemization, especially with sensitive amino acids or under harsh conditions. mdpi.com

The following table summarizes research findings on the impact of different coupling conditions on stereochemical integrity for couplings involving Boc-protected amino acids, including a lysine derivative.

EntryN-Protected Amino AcidCoupling ReagentBaseDiastereomeric Ratio (dr) / % deReference
1Boc-Lys(Boc)-OMeDBAA-96% de mdpi.com
2Boc-Phe-OHPyBopDIEA88:12 mdpi.com
3Boc-Phe-OHDCC-91:9 mdpi.com
4Boc-Phe-OHDEPBTDIEA99:1 mdpi.com
5Boc-Phe-Phe-OHCu(OTf)₂-99.9% de nih.gov

This table is interactive. Data is sourced from cited research articles.

Applications in the Construction of Complex Peptides and Peptidomimetics

This compound is a versatile building block not only for linear peptides but also for more complex architectures such as cyclic peptides and peptidomimetics, where its bifunctional nature is a key asset.

Incorporation into Conformationally Constrained Cyclic Peptides

Cyclic peptides are of great interest in drug discovery due to their enhanced stability, receptor affinity, and favorable pharmacokinetic properties compared to their linear counterparts. rsc.org The lysine residue is particularly valuable for peptide cyclization due to its primary amine side chain, which can be used to form a lactam bridge.

The synthesis of a "head-to-tail" cyclic peptide typically involves the formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group. rsc.org However, this compound enables alternative cyclization strategies, most notably side-chain-to-tail, side-chain-to-head, or side-chain-to-side-chain cyclization.

A common approach involves synthesizing a linear peptide precursor containing the protected lysine residue. osti.gov After the linear sequence is assembled, the orthogonal protecting groups on the lysine side-chain amine (e.g., Boc) and the C-terminal carboxyl group (e.g., OBzl) can be selectively removed. The resulting free amino and carboxyl groups can then be induced to form an intramolecular amide (lactam) bond, yielding a cyclic peptide. The choice of coupling reagent for the cyclization step is critical to minimize epimerization and the formation of cyclic dimers or oligomers. rsc.orgacs.org Reagents like DEPBT and PyBOP are often employed for these challenging macrocyclization reactions. rsc.org

Role in β-Peptide and Hybrid Peptide Synthesis

β-Peptides are polymers of β-amino acids. They are known to form stable secondary structures (helices, sheets) and are resistant to enzymatic degradation, making them attractive as peptidomimetics. enamine.net Hybrid peptides, containing both α- and β-amino acid residues, are explored to fine-tune structure and biological activity. nih.gov

While the direct incorporation of an α-amino acid like lysine into a β-peptide backbone is, by definition, the creation of an α/β-hybrid peptide, the lysine building block itself can be used as a scaffold. The synthesis of α/β-hybrid peptides often uses standard peptide coupling reagents and protecting group strategies. nih.gov For instance, a Boc-protected β-amino acid can be coupled to an α-amino acid ester like this compound (after neutralization of the amine salt) using activators like EDC/HOBt. nih.gov The presence of the lysine residue can introduce a point of positive charge or a site for further functionalization into the hybrid peptide structure. Although detailed studies focusing specifically on this compound in this context are not abundant, the principles of peptide chemistry allow for its use as a standard α-amino acid component in the assembly of such hybrid structures.

Design and Synthesis of Peptidomimetic Foldamers

Peptidomimetic foldamers are non-natural oligomers designed to mimic the secondary structures of proteins, such as helices and sheets, while offering enhanced stability and novel functionalities. wisc.edunih.gov The design of these molecules often leverages unique building blocks to enforce specific conformational preferences that are not accessible to natural peptides. nih.gov The lysine backbone, when appropriately modified and incorporated into a sequence, can serve as a critical element in directing the folding of these synthetic structures. wisc.edu

Advanced Functionalization and Post-Synthetic Modification Strategies

The ability to chemically modify a peptide after its primary sequence has been assembled opens a vast landscape for creating molecules with tailored functions. The orthogonally protected nature of this compound makes it an ideal candidate for such post-synthetic modifications. The distinct chemical labilities of the Boc (acid-labile), Bzl (hydrogenolysis-labile), and the main-chain Fmoc (base-labile) or Boc groups allow for sequential and site-specific chemical manipulations. peptide.comiris-biotech.de

Facilitation of Post-Translational Modification (PTM) Analogue Synthesis via Lysine Side Chain

Post-translational modifications (PTMs) of lysine residues, such as acetylation, methylation, and ubiquitination, are vital for regulating protein function in vivo. The chemical synthesis of peptides containing analogues of these PTMs is a powerful method for studying the biological processes they govern.

The synthesis of such PTM analogues is greatly facilitated by using a building block like this compound. During solid-phase peptide synthesis (SPPS), the main peptide chain is assembled. Subsequently, the side-chain Boc group of the incorporated lysine residue can be selectively cleaved on-resin. peptide.com The newly exposed ε-amino group then becomes available for a variety of chemical transformations. For instance, it can be acylated to mimic acetylation or alkylated to mimic methylation. This strategy has been pivotal in producing synthetic histones and other proteins with specific PTM patterns, which are invaluable tools for research in epigenetics and cell signaling. researchgate.net

Table 1: Examples of PTM Analogues Synthesized via Lysine Side-Chain Modification This table is illustrative and provides examples of modifications possible through the described synthetic strategy.

Target PTM Modification Reaction Reagent Example
Acetylation Acylation Acetic Anhydride
Monomethylation Reductive Alkylation Formaldehyde / NaBH₃CN
Dimethylation Reductive Alkylation Formaldehyde / NaBH₃CN (excess)
Ubiquitination Amide Bond Formation Activated Ubiquitin C-terminus
SUMOylation Amide Bond Formation Activated SUMO C-terminus

Site-Specific Conjugation Strategies for Peptide-Small Molecule Hybrids and Bioconjugates

The creation of bioconjugates, such as peptide-drug conjugates or fluorescently labeled peptides, requires precise control over the site of attachment to ensure homogeneity and preserve biological activity. researchgate.netrsc.org The lysine side chain is a common target for such conjugations due to the nucleophilicity of its primary amine. nih.govlibretexts.org

Using this compound as a building block provides a strategic advantage for site-specific conjugation. By incorporating it at a specific position in the peptide sequence, chemists can ensure that only this particular lysine residue is available for modification. After the peptide is synthesized, the selective removal of the side-chain Boc group exposes a unique chemical handle for conjugation. peptide.com This approach avoids the random, non-specific modification of multiple lysine residues that can occur when using native, unprotected peptides, which often leads to heterogeneous products with compromised function. nih.gov

This strategy has been widely employed to:

Develop Antibody-Drug Conjugates (ADCs): Attaching a potent cytotoxic drug to a specific lysine on an antibody fragment. researchgate.netnih.gov

Create Fluorescent Probes: Conjugating a fluorophore to a peptide for use in cellular imaging or binding assays.

Synthesize Peptide-Oligonucleotide Conjugates: Linking peptides to DNA or RNA for applications in gene delivery and diagnostics.

The final deprotection of the C-terminal benzyl ester, typically via hydrogenolysis, yields the functional bioconjugate. nih.gov This robust and versatile methodology underscores the importance of this compound in advancing the fields of chemical biology and therapeutic development.

Deprotection Chemistry of H Lys Boc Obzl Hcl Derivatives in Peptide Synthesis

Cleavage Mechanisms of Boc and Bzl Protecting Groups

The successful synthesis of peptides using H-Lys(Boc)-OBzl HCl relies on the precise and efficient cleavage of the Boc and benzyl (B1604629) protecting groups. These groups are designed to be stable during peptide chain elongation but removable under specific conditions. The mechanisms for their removal are distinct and form the basis of advanced synthetic strategies.

Acid-Mediated Boc Deprotection (e.g., Trifluoroacetic Acid, Hydrogen Chloride in Dioxane)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability in basic and nucleophilic conditions while being readily removable with acid. jkchemical.commasterorganicchemistry.com The standard method for Boc deprotection involves treatment with a strong acid such as neat trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane. jkchemical.comthieme-connect.com

The mechanism for acid-mediated Boc cleavage proceeds through a series of well-defined steps commonorganicchemistry.com:

Protonation : The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid. commonorganicchemistry.comumich.edu

C-O Bond Cleavage : This initial protonation facilitates the cleavage of the bond between the oxygen and the tert-butyl group. This heterolytic cleavage results in the formation of a stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate. commonorganicchemistry.comumich.edu

Decarboxylation : The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine of the lysine (B10760008) side chain. jkchemical.comcommonorganicchemistry.com

Protonation of Amine : Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt (e.g., a TFA or HCl salt). commonorganicchemistry.com

The electrophilic tert-butyl cation generated during this process is highly reactive and can lead to unwanted side reactions by alkylating nucleophilic amino acid residues within the peptide sequence, such as tryptophan or methionine. masterorganicchemistry.compeptide.com

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA) 25-95% in Dichloromethane (B109758) (DCM) or neat Standard for solid-phase peptide synthesis (SPPS); cleavage is typically fast (15-60 min). masterorganicchemistry.comresearchgate.net
Hydrogen Chloride (HCl) 4M solution in 1,4-Dioxane Commonly used in solution-phase synthesis; conditions are effective for complete deprotection. thieme-connect.com

Hydrogenolytic Cleavage of Benzyl Esters

The benzyl (Bzl) group, used to protect the C-terminal carboxyl group as a benzyl ester, is typically removed under neutral conditions via catalytic hydrogenolysis. masterorganicchemistry.comvaia.com This method is valued for its mildness, which preserves other acid- or base-sensitive functional groups in the peptide. masterorganicchemistry.com

The mechanism involves a heterogeneous catalytic process, most commonly employing palladium on a carbon support (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. vaia.comacsgcipr.org The reaction proceeds via the following steps:

Adsorption : Both the benzyl ester substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Bond Cleavage : On the catalyst surface, the benzyl C-O bond is cleaved.

Product Formation : The process yields the free carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.orgorganic-chemistry.org

An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor molecule like 1,4-cyclohexadiene (B1204751) or formic acid is used in the presence of the palladium catalyst. acsgcipr.org This can be advantageous for safety and for controlling the reaction on a laboratory scale.

Selective Deprotection Strategies and Orthogonal Chemistries

The concept of orthogonality in protecting group strategy is fundamental to modern peptide synthesis. researchgate.net An orthogonal system consists of multiple classes of protecting groups on a molecule that can be removed by distinct chemical mechanisms, allowing for the deprotection of one group in any order without affecting the others. researchgate.net

The Boc/Bzl protecting group pair as seen in this compound represents a "conditionally" or "quasi-orthogonal" system. researchgate.netbiosynth.com Both groups are labile to acid, but they exhibit significantly different sensitivities. The Boc group can be removed with moderate acids like TFA, while the benzyl ester is relatively stable to these conditions but requires very strong acids like hydrogen fluoride (B91410) (HF) or, alternatively, hydrogenolysis for cleavage. peptide.comiris-biotech.de This differential lability allows for selective deprotection. For example, the C-terminal benzyl ester can be selectively cleaved by hydrogenolysis while leaving the side-chain Boc group completely intact. vaia.com This strategy is crucial for synthesizing peptide fragments that will be used in subsequent coupling steps.

Conversely, the side-chain Boc group can be removed with TFA for subsequent modification of the lysine side-chain, although some partial cleavage of the benzyl ester can occur, especially with prolonged exposure to TFA. bzchemicals.com A truly orthogonal strategy would pair the Boc group with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc) or a photolabile group. masterorganicchemistry.comresearchgate.net

Table 2: Orthogonality and Lability of Common Protecting Groups

Protecting Group Class Cleavage Conditions Orthogonal To
Boc (tert-butyloxycarbonyl) Acid-labile (moderate) TFA, HCl/Dioxane jkchemical.commasterorganicchemistry.com Fmoc, Z, Alloc, Bzl (via hydrogenolysis)
Bzl (Benzyl) Acid-labile (strong), Hydrogenolysis HF; H₂/Pd-C peptide.comacsgcipr.org Fmoc, Alloc, Boc (if H₂/Pd-C is used)
Fmoc (Fluorenylmethyloxycarbonyl) Base-labile 20% Piperidine in DMF masterorganicchemistry.com Boc, Bzl, Z, Alloc
Z/Cbz (Benzyloxycarbonyl) Hydrogenolysis H₂/Pd-C masterorganicchemistry.com Boc, Fmoc, Alloc

| Alloc (Allyloxycarbonyl) | Pd(0)-catalyzed cleavage | Pd(PPh₃)₄ sigmaaldrich.com | Boc, Bzl, Fmoc, Z |

Investigation of Side Reactions During Deprotection and Mitigation Protocols

The removal of protecting groups is a critical step where the integrity of the synthetic peptide can be compromised by various side reactions. Understanding these potential pitfalls and implementing effective mitigation strategies is essential for obtaining a high-purity final product.

Analysis of N-Benzylation and Related Byproducts

During the deprotection of lysine derivatives, the primary side reactions are often associated with the reactive intermediates generated.

tert-Butylation : The most common side reaction during acid-mediated Boc deprotection is the alkylation of nucleophilic amino acid residues by the tert-butyl cation. peptide.com Residues with susceptible side chains, such as Tryptophan (Trp) and Methionine (Met), can be modified, leading to impurities that are difficult to remove. acs.org

N-Benzylation : While less common during the deprotection step itself, benzylation of free amines can occur if benzyl cations are formed. Such cations can be generated from benzyl-based protecting groups (e.g., on Tyr, Asp, Glu) under strongly acidic cleavage conditions (e.g., HF). peptide.com In the specific context of removing a C-terminal benzyl ester by hydrogenolysis, N-benzylation is not a typical side reaction. However, incomplete cleavage can result in the peptide retaining the benzyl ester.

Other byproducts can arise from incomplete deprotection, modifications to the peptide backbone, or reactions with impurities in the solvents or reagents.

Strategies for Minimizing Undesired Transformations

To prevent the formation of byproducts, deprotection is almost always carried out in the presence of "scavengers." These are nucleophilic compounds added to the cleavage cocktail to trap reactive electrophilic species before they can modify the peptide. researchgate.net

Scavenging Cations : To minimize tert-butylation, a scavenger cocktail is added to the TFA cleavage mixture. The choice of scavengers depends on the peptide sequence. Water can act as a scavenger, but others are more effective. Triisopropylsilane (TIS) is a highly efficient scavenger for tert-butyl cations through hydride transfer. Thioanisole is often included to protect methionine and tryptophan residues. masterorganicchemistry.comacs.orggoogle.com

Preventing Oxidation : For peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), reducing agents such as dithiothreitol (B142953) (DTT) or ethanedithiol (EDT) are often included in the cleavage mixture to prevent oxidation. acs.orgpeptide.com

Optimizing Hydrogenolysis : For benzyl ester cleavage, the main strategies to minimize side reactions involve optimizing the reaction conditions. This includes choosing the appropriate catalyst, solvent, and ensuring the reaction goes to completion without over-reduction of other functional groups. The catalyst must be filtered carefully to prevent contamination of the final product with palladium.

Table 3: Common Scavengers and Their Functions in Deprotection

Scavenger Target Species/Function Typical Concentration
Triisopropylsilane (TIS) Traps tert-butyl cations via hydride transfer 1-5%
Water Quenches tert-butyl cations 2.5-5%
Thioanisole Protects Trp and Met; traps benzyl cations 2.5-5%
Ethanedithiol (EDT) Traps tert-butyl cations; reduces sulfoxides 2.5%
Dithiothreitol (DTT) Prevents oxidation of Cys and Met 2.5%

By carefully selecting deprotection methods based on the principles of orthogonality and employing optimized cleavage cocktails with appropriate scavengers, chemists can effectively remove the Boc and Bzl protecting groups from this compound derivatives, ensuring the high-yield synthesis of pure target peptides.

Advanced Analytical and Characterization Methodologies for H Lys Boc Obzl Hcl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of H-Lys(Boc)-OBzl HCl. These techniques provide detailed information on the molecular framework, functional groups, and atomic connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete picture of the molecule's covalent structure can be assembled.

¹H NMR Spectroscopy provides information on the number and chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the protons of the lysine (B10760008) backbone, the benzyl (B1604629) ester group, and the tert-butyloxycarbonyl (Boc) protecting group. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.3-7.4 ppm). The benzylic (CH₂) protons show a characteristic singlet or a pair of doublets around δ 5.2 ppm. The α-proton of the lysine backbone is expected around δ 4.1 ppm. The protons of the lysine side chain (β, γ, δ, ε) appear as multiplets in the aliphatic region (δ 1.4-3.1 ppm). The nine equivalent protons of the Boc group's tert-butyl moiety produce a strong singlet signal around δ 1.4 ppm. The presence of the hydrochloride salt results in exchangeable proton signals for the α-amino group (as -NH₃⁺) and the carbamate (B1207046) N-H, which may appear as broad signals.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and the Boc group are the most deshielded, appearing at approximately δ 170 ppm and δ 156 ppm, respectively. The aromatic carbons of the benzyl group resonate in the δ 128-135 ppm range. The quaternary carbon of the Boc group is found around δ 80 ppm, while the benzylic carbon is near δ 68 ppm. The α-carbon of the lysine backbone is expected around δ 53 ppm, with the side-chain carbons appearing between δ 22-40 ppm. The methyl carbons of the Boc group give a strong signal around δ 28 ppm.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum reveals scalar couplings between protons, helping to trace the connectivity of the lysine side chain from the α-proton through to the ε-protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the ¹H and ¹³C assignments and solidifying the structural elucidation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH~ 4.1 (t)~ 53.0
β-CH₂~ 1.8 (m)~ 30.0
γ-CH₂~ 1.4 (m)~ 22.5
δ-CH₂~ 1.5 (m)~ 28.9
ε-CH₂~ 2.9 (q)~ 39.5
Boc C(CH₃)₃~ 1.4 (s, 9H)~ 28.3 (3C)
Boc C (CH₃)₃N/A~ 79.5
Ester C=ON/A~ 170.5
Boc C=ON/A~ 156.0
Benzyl CH₂~ 5.2 (s, 2H)~ 67.5
Benzyl C (aromatic)~ 7.3-7.4 (m, 5H)~ 128.0 - 128.6 (5C)
Benzyl C-ipsoN/A~ 135.0
α-NH₃⁺BroadN/A
ε-NHBroadN/A

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used soft ionization technique for such molecules, typically yielding the protonated molecular ion [M+H]⁺. nih.gov

The nominal mass of the free base C₁₈H₂₈N₂O₄ is 336.43 g/mol . The molecular weight of the hydrochloride salt is 372.89 g/mol . In ESI-MS, the observed species would be the protonated free base at an m/z of approximately 337.2. HRMS can confirm the elemental composition by measuring this mass to a high degree of accuracy (e.g., calculated for [C₁₈H₂₉N₂O₄]⁺: 337.2122).

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. Key fragmentation pathways for [H-Lys(Boc)-OBzl]⁺ would include:

Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) to give a fragment at m/z 237.2.

Loss of the tert-butyl group: A loss of 56 Da (C₄H₈) from the Boc group, resulting in a fragment at m/z 281.2.

Loss of the benzyl group: Cleavage of the benzyl ester to lose 91 Da (C₇H₇), though loss of benzyl alcohol (108 Da) is more common from the ester.

Cleavage of the ester: Loss of the benzyloxycarbonyl group (-COOBzl) or sequential losses related to the ester functionality. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound's purity and the identification of any impurities in the reaction mixture. acs.org

Table 2: Predicted ESI-MS Fragmentation Data for this compound

m/z (Predicted)Identity
337.2[M+H]⁺ (Protonated molecular ion)
281.2[M+H - C₄H₈]⁺ (Loss of tert-butyl)
237.2[M+H - C₅H₈O₂]⁺ (Loss of Boc group)
147.1[Lysine+H]⁺ (Loss of Boc and Benzyl ester groups)
109.1[C₇H₉O]⁺ (Protonated benzyl alcohol)
91.1[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The key expected absorptions include:

N-H Stretching: A broad band in the region of 3300-3000 cm⁻¹ corresponding to the stretching of the primary amine hydrochloride (-NH₃⁺) and the secondary amide (N-H) of the carbamate.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds of the benzyl group and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the lysine side chain and Boc group.

C=O Stretching: Two distinct and strong absorption bands are expected for the carbonyl groups. The ester carbonyl (C=O) typically appears around 1735-1750 cm⁻¹, while the carbamate (Boc) carbonyl appears at a lower frequency, around 1680-1700 cm⁻¹.

N-H Bending: A band around 1500-1600 cm⁻¹ corresponding to the N-H bending vibrations.

C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ region corresponding to the C-O stretching of the ester and carbamate groups.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Amine Salt & AmideN-H stretch3300 - 3000 (broad)
AromaticC-H stretch3100 - 3000
AliphaticC-H stretch2980 - 2850
Ester CarbonylC=O stretch~ 1740
Carbamate CarbonylC=O stretch~ 1690
Amine SaltN-H bend~ 1600 - 1500
AromaticC=C stretch~ 1600, 1450
Ester/CarbamateC-O stretch~ 1250 - 1150

Chromatographic Methods for Analysis, Isolation, and Purification

Chromatographic techniques are essential for assessing the purity of this compound, monitoring reaction progress, and for its isolation and purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the standard method for determining the purity of this compound and its derivatives. nih.govmdpi.com A C18 stationary phase is typically used with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724), often with an acidic modifier such as trifluoroacetic acid (TFA) to ensure good peak shape. nih.gov

Purity Profiling: HPLC analysis allows for the separation of the target compound from starting materials, byproducts, and degradation products. The purity is determined by integrating the peak area of the product relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the benzyl group absorbs (e.g., 215 or 254 nm). Commercial suppliers often specify purity greater than 98% or 99% as determined by HPLC.

Reaction Monitoring: HPLC is also invaluable for monitoring the progress of reactions involving this compound, such as in peptide coupling steps. acs.org By taking small aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction times and conditions.

Table 4: Representative HPLC Purity Analysis Data for this compound

Peak No.Retention Time (min)Area (%)Identity
14.50.45Impurity 1 (e.g., starting material)
28.299.20This compound
39.10.35Impurity 2 (e.g., byproduct)

Gas Chromatography (GC) for Volatile Byproducts

While this compound itself is not volatile and therefore not directly analyzable by Gas Chromatography (GC) without derivatization, GC is a powerful technique for the analysis of volatile byproducts that may be present in a sample. The enantiomeric purity of amino acids can also be quantified by GC after appropriate derivatization. cat-online.com

Potential volatile impurities that could be detected by GC in a sample of this compound include:

Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane (B109758) (DCM), ethyl acetate, or methanol (B129727).

Reagent Byproducts: Volatile byproducts from the protection or esterification steps, such as t-butanol from the introduction of the Boc group or residual benzyl alcohol.

GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it allows for the definitive identification of these volatile impurities by comparing their mass spectra to library data. This analysis is crucial for ensuring the final product meets the high purity standards required for applications like peptide synthesis.

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative monitoring of chemical reactions involving this compound. It allows for the real-time tracking of the consumption of starting materials and the formation of products, providing immediate insights into reaction kinetics and completion. rsc.orgpnas.orgrsc.org The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). cdnsciencepub.com This differential migration results in the separation of components, which can be visualized under UV light or by staining. rsc.org

In the context of reactions with this compound, TLC is instrumental in optimizing reaction conditions, such as temperature, reaction time, and reagent stoichiometry. pnas.orgmdpi.com For instance, in peptide coupling reactions, TLC can clearly distinguish between the starting amino acid, the protected amino acid, and the resulting dipeptide. tandfonline.com The choice of the mobile phase is critical for achieving good separation. A common solvent system for protected amino acids like this compound and its derivatives is a mixture of a non-polar solvent (like chloroform (B151607) or ethyl acetate) and a polar solvent (like methanol or acetic acid). prepchem.com

For example, in a peptide coupling reaction to form a dipeptide, a TLC plate would be spotted with the starting materials (e.g., this compound and an N-protected amino acid) and the reaction mixture at various time points. After developing the plate in an appropriate solvent system, the disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. rsc.org Staining with ninhydrin (B49086) can be particularly useful for visualizing compounds with free primary amine groups. rsc.org

Table 1: Illustrative TLC Data for Monitoring a Peptide Coupling Reaction

CompoundTypical Rf ValueVisualization Method
This compound (Starting Material)0.4 - 0.5Ninhydrin, UV
N-Fmoc-Amino Acid (Coupling Partner)0.5 - 0.6UV
Dipeptide Product0.3 - 0.4UV, Ninhydrin (if N-terminus deprotected)
Byproduct (e.g., Dicyclohexylurea)> 0.8UV
Rf values are highly dependent on the specific TLC plate, solvent system, and other experimental conditions. This table provides a hypothetical example for illustrative purposes.

Chiral Analysis and Determination of Enantiomeric Purity

The biological activity of peptides and other chiral molecules is often highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of this compound and its derivatives is of paramount importance. Several analytical techniques are employed for this critical assessment.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers. mdpi.comnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. mdpi.com

Chiral HPLC: This is a widely used method for the enantiomeric analysis of non-volatile, thermally labile compounds like protected amino acids. nih.gov For the analysis of this compound and its derivatives, various types of CSPs can be employed, including those based on cyclodextrins, polysaccharides, and proteins. mdpi.comnih.gov The choice of mobile phase, typically a mixture of hexane/isopropanol or acetonitrile/water, is crucial for achieving optimal separation. nih.gov The detection is usually performed using a UV detector. nih.gov Chiral HPLC can be used to determine the enantiomeric excess (ee) of a sample with high accuracy and precision. iris-biotech.de

Chiral GC: For volatile and thermally stable derivatives of this compound, chiral GC offers excellent resolution and sensitivity. nih.govconicet.gov.ar Prior to analysis, the compound must be derivatized to increase its volatility. conicet.gov.ar Common derivatization procedures for amino acids include esterification followed by acylation. conicet.gov.ar The resulting volatile derivatives are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val. nih.govdntb.gov.ua Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. researchgate.net

Table 2: Comparison of Chiral HPLC and GC for Enantiomeric Purity of Lysine Derivatives

ParameterChiral HPLCChiral GC
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase. mdpi.comDifferential interaction with a chiral stationary phase in a gaseous mobile phase. mdpi.com
Typical Stationary Phases Cyclodextrin-based, polysaccharide-based (e.g., Chiralpak). mdpi.comnih.govCyclodextrin derivatives (e.g., Lipodex), Chirasil-Val. nih.govconicet.gov.ar
Mobile/Carrier Gas Hexane/Isopropanol, Acetonitrile/Water gradients. nih.govHelium, Hydrogen. conicet.gov.ar
Derivatization Often not required for protected amino acids.Required to increase volatility (e.g., esterification, acylation). nih.govconicet.gov.ar
Advantages Wide applicability, non-destructive. nih.govHigh resolution, high sensitivity. researchgate.net
Limitations Lower resolution than GC for some compounds.Requires volatile and thermally stable derivatives. conicet.gov.ar

Polarimetry for Optical Activity Determination

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. anton-paar.comanton-paar.com This property arises from the interaction of plane-polarized light with chiral molecules. anton-paar.com Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions. openstax.org A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). anton-paar.com

The measured optical rotation is used to calculate the specific rotation [α], which is a characteristic physical property of a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). openstax.org The specific rotation of a pure enantiomer can be used as a reference to determine the enantiomeric purity of a sample. For instance, a racemic mixture (containing equal amounts of both enantiomers) will have an optical rotation of zero. anton-paar.com

For H-L-Lys(Boc)-OBzl HCl, a positive specific rotation value would be expected, while the D-enantiomer would exhibit a negative value of the same magnitude. The measured specific rotation of a sample can be compared to the known value for the pure enantiomer to calculate the optical purity, which is directly related to the enantiomeric excess.

Table 3: Reported Specific Rotation Values for Lysine and its Derivatives

CompoundSpecific Rotation [α]Conditions
L-Lysine+25.9°c = 2 in 6.0N HCl, at 23°C. nih.gov
H-L-Lys(Z)-OBzl HCl-12.4°c = 0.5 in 0.1 N HCl, at 27°C. cdnsciencepub.com
H-L-Lys(Boc)-OMe HCl+16.0° to +21.0°c = 1 in MeOH, at 20°C. ruifuchemical.com

Note: The specific rotation of this compound can vary based on the measurement conditions. The values presented are for structurally related compounds to illustrate the principle.

Theoretical and Computational Studies Involving H Lys Boc Obzl Hcl

Molecular Modeling and Simulation of Protecting Group Interactions

Molecular modeling and simulations offer a powerful lens to examine the non-covalent interactions of the Boc and benzyl (B1604629) protecting groups in H-Lys(Boc)-OBzl HCl with their environment, such as solvents or other reactants. These interactions can significantly influence the solubility, reactivity, and conformational preferences of the molecule.

Molecular dynamics (MD) simulations have been employed to study the behavior of functionalized nanoparticles coated with ligands bearing various terminal groups, including polar functionalities similar to those in amino acids. acs.org These simulations reveal that polar functional groups can induce attractive interactions over long ranges, including hydrogen bonding. acs.org In the context of this compound, the carbonyl groups of the Boc and benzyl ester moieties, along with the protonated alpha-amino group, are capable of forming hydrogen bonds with polar solvents.

Quantum-mechanical (QM) electronic structure calculations have been used to analyze the attractive forces between carbonyl groups and other moieties. nih.gov Such calculations support the idea that electrostatic interactions, like dipole-dipole interactions, are a primary driver for these attractions. nih.gov For this compound, the dipole moments of the C=O bonds in both the Boc and benzyl ester groups will dictate their interaction with polar molecules in the surrounding medium.

Computational studies have also highlighted the impact of bulky and aromatic side-chain protecting groups on peptide aggregation. amidetech.com The benzyl group of the benzyl ester in this compound, being aromatic, and the tert-butyl group of the Boc moiety, being bulky, are structural features that can contribute to intermolecular interactions, potentially leading to aggregation in certain environments. amidetech.com

The table below summarizes key non-covalent interactions involving the protecting groups of this compound that can be inferred from computational studies on related systems.

Interaction TypeParticipating Group(s) in this compoundSignificance
Hydrogen BondingBoc carbonyl, Benzyl ester carbonyl, α-NH3+Influences solubility in polar solvents and can mediate interactions with other molecules.
Dipole-Dipole InteractionsBoc and Benzyl ester carbonylsContributes to the overall electrostatic interaction profile of the molecule.
van der Waals Forcestert-butyl group (Boc), Benzyl group (Bzl)Affects molecular packing and can contribute to aggregation.
π-π StackingBenzyl groupCan lead to intermolecular associations, particularly in non-polar environments.

Computational Prediction of Reaction Pathways, Selectivity, and Yields

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the selectivity of chemical transformations, and estimating reaction yields. For this compound, theoretical studies on the deprotection of Boc and benzyl groups are particularly relevant.

The deprotection of N-Boc groups is a common reaction in peptide synthesis, and its mechanism has been investigated using computational methods. researchgate.netacs.org Density Functional Theory (DFT) studies have been conducted to understand the mechanism of both acid-catalyzed and thermal Boc deprotection. researchgate.netcsic.esresearcher.lifenih.govacs.org For acid-catalyzed deprotection, computational models support a mechanism involving an initial, slow, and concerted proton transfer, followed by the release of isobutylene (B52900) and subsequent rapid decarboxylation. researchgate.netacs.org A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate. researchgate.netacs.org

Similarly, the cleavage of benzyl esters has been the subject of theoretical investigation. The hydrolysis of esters, in general, can proceed through different pathways, and computational studies can help to distinguish between them. ucoz.com For benzyl esters, cleavage can be achieved under various conditions, including hydrogenolysis and the use of Lewis acids. dal.caacs.org Computational modeling can predict the feasibility of these reactions and the potential for side reactions. For instance, DFT calculations can be used to assess the stability of intermediates and transition states in different deprotection pathways.

Deep learning models have also emerged as a powerful tool for predicting the outcomes of chemical reactions, including deprotection steps in peptide synthesis. amidetech.com These models can map the structural representations of amino acids and peptide sequences to experimental parameters and predict the efficiency of reactions with a high degree of accuracy. amidetech.com

The following table presents a summary of computational predictions for the deprotection reactions of this compound based on studies of similar systems.

ReactionComputational MethodKey FindingsPredicted Outcome for this compound
Acid-catalyzed Boc deprotectionDFTConcerted proton transfer, rate correlates with carbonyl electrophilicity. researchgate.netacs.orgEfficient cleavage of the Boc group with strong acids like TFA.
Thermal Boc deprotectionDFT, Kinetic ModelingFeasible for many substrates, proceeds via proton transfer and decarboxylation. researchgate.netPossible deprotection at elevated temperatures, but may lack selectivity.
Benzyl ester cleavage (Hydrogenolysis)Effective for debenzylation, can be facilitated by acidic additives. acs.orgClean removal of the benzyl group, leaving the Boc group intact under neutral conditions.
Benzyl ester cleavage (Lewis Acid)Can be achieved with various Lewis acids, selectivity depends on the reagent. dal.caPotential for selective deprotection, but optimization is required to avoid side reactions.

Conformational Analysis of Lysine (B10760008) Derivatives within Peptide Architectures

Computational methods, such as molecular mechanics and molecular dynamics simulations, are widely used to explore the conformational landscape of peptides and their derivatives. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.net For lysine derivatives, conformational analysis can reveal the preferred orientations of the side chain and the influence of protecting groups on the backbone dihedral angles (phi and psi).

Studies on cyclic peptides containing lysine have shown that the incorporation of certain residues can induce stable turn structures. rsc.org The conformational properties of these peptides can be analyzed using a combination of NMR spectroscopy and MD simulations to provide a detailed picture of their solution structure. rsc.org

The presence of a Boc group on the lysine side chain can introduce steric bulk, which may restrict the conformational freedom of the side chain. Computational studies on Boc-protected amino acids have shown that intramolecular hydrogen bonds can form, for example, between the Boc carbonyl oxygen and a backbone amide proton, which can stabilize certain conformations. mdpi.com The conformational analysis of ferrocene (B1249389) dipeptides with Boc-protected amino acids has also revealed the influence of the protecting group on the formation of intramolecular hydrogen bonds and the resulting secondary structure. mdpi.com

The table below outlines the expected conformational effects of the protecting groups in this compound, as inferred from computational studies on related molecules.

Conformational FeatureInfluencing Protecting GroupComputational InsightImplication for this compound
Side-chain Torsion AnglesBocSteric hindrance from the bulky tert-butyl group restricts rotation.The lysine side chain is likely to adopt a more limited set of conformations compared to unprotected lysine.
Backbone Dihedral Angles (φ, ψ)Boc, Benzyl esterCan influence the local backbone conformation through steric and electronic effects.May favor certain backbone geometries when incorporated into a peptide chain.
Intramolecular Hydrogen BondingBocThe Boc carbonyl can act as a hydrogen bond acceptor. mdpi.comPotential for the formation of a hydrogen bond with the α-amino group, stabilizing a folded conformation.
Overall Molecular ShapeBoc, Benzyl esterThe bulky and aromatic groups contribute significantly to the molecule's size and shape.The overall topology will be influenced by the spatial arrangement of these large protecting groups.

Future Research Directions and Innovations in Lysine Derivative Chemistry

Development of Novel and Greener Protecting Group Chemistries

A significant portion of the chemical waste generated during peptide synthesis stems from the protecting groups and the solvents used in their application and removal. rsc.org The traditional reliance on solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) is a major environmental concern due to their toxicity. rsc.org Consequently, a primary research directive is the "greening" of peptide synthesis. This involves two main strategies: minimizing the use of protecting groups and developing protecting groups and synthetic protocols compatible with less hazardous solvents. rsc.orgnih.gov

Research into greener solvents has identified viable alternatives to DMF and DCM. Propylene carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective replacements in both solution- and solid-phase peptide synthesis, yielding peptides of comparable purity to those made using conventional solvents. rsc.orgacs.org

A more fundamental approach is the design of novel protecting groups that are compatible with aqueous environments. The development of a water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group enables peptide assembly to occur in water, drastically reducing the reliance on organic solvents. nih.gov This strategy not only improves the environmental footprint but also allows for real-time monitoring of the coupling reaction. nih.gov Another strategy aims to reduce derivatization altogether by performing solid-phase synthesis without protecting the hydroxyl side chains of amino acids like serine, threonine, and tyrosine, which is made possible by using aqueous microwave-assisted methods. acs.org Furthermore, the use of α-amino acid N-carboxyanhydrides (NCAs) represents a promising avenue for improving the atom economy of peptide synthesis, as they serve as both Nα-protected and carboxyl-activated species, minimizing the mass and number of protecting groups required. nih.gov

Table 1: Comparison of Traditional vs. Greener Peptide Synthesis Strategies

Feature Traditional Approach (e.g., Boc/Bzl, Fmoc/tBu) Greener Innovations
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF) rsc.org Propylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF), Water rsc.orgacs.orgnih.gov
Protecting Groups Boc, Bzl, Fmoc, Trt; require organic solvents for cleavage peptide.com Water-compatible groups (e.g., Smoc), minimal protection schemes nih.govnih.gov
Waste Profile High volume of toxic organic solvent waste rsc.org Reduced organic waste, use of biodegradable or recyclable solvents
Atom Economy Lower, due to high mass of protecting groups and use of excess reagents nih.gov Higher, through strategies like NCA use and minimal side-chain protection nih.govacs.org
Process Multiple protection/deprotection steps in organic media peptide.com Aqueous synthesis, fewer derivatization steps, potential for enzymatic processes nih.govacs.org

Advancements in High-Throughput and Microfluidic Peptide Synthesis Utilizing Lysine (B10760008) Derivatives

The demand for large libraries of peptides for drug discovery and screening has driven the development of high-throughput and automated synthesis platforms. beilstein-journals.org These systems are largely based on solid-phase peptide synthesis (SPPS), where derivatives like H-Lys(Boc)-OBzl HCl are essential for building peptide chains on a resin support. peptide.com Automation has made the synthesis of complex peptides more routine and reliable. beilstein-journals.org

Microfluidic technology represents the next frontier in this area, offering significant advantages over conventional automated synthesis. researchgate.net By miniaturizing the reaction environment, microfluidic systems drastically reduce the consumption of expensive and often hazardous reagents. researchgate.netnih.gov These platforms enable precise control over reaction parameters like time and temperature, leading to higher purity and more reproducible results. researchgate.net

Recent innovations include multi-channel continuous-flow microfluidic chips that can shorten synthesis times and enable the parallel production of multiple different peptides. researchgate.net Another novel approach is the Microfluidic Print-to-Synthesis (MPS) platform, which allows for the automated, combinatorial synthesis of thousands of unique peptide sequences in a microarray format. nih.gov This system uses standard Fmoc chemistry to build peptides on a specialized surface, creating spatially addressable libraries that can be directly used for screening with molecular targets or live cells. nih.gov Such technologies are invaluable for rapidly optimizing lead compounds discovered from other screening methods. nih.gov

Table 2: Key Advantages of Advanced Peptide Synthesis Platforms

Platform Key Advantages Relevance to Lysine Derivatives
Automated SPPS Increased speed and reproducibility over manual synthesis; allows for complex, long sequences. peptide.combeilstein-journals.org Enables routine incorporation of orthogonally protected lysine (e.g., Fmoc-Lys(Boc)-OH) for building peptide backbones and creating branches. peptide.combeilstein-journals.org
High-Throughput Synthesis Parallel synthesis of large peptide libraries for screening and combinatorial chemistry. beilstein-journals.org Essential for creating diverse libraries where lysine's position and modifications are varied to explore structure-activity relationships.
Microfluidic Synthesis Drastic reduction in reagent/solvent volume; precise reaction control (time, temp); faster reaction speeds; potential for continuous synthesis. researchgate.netnih.gov Allows for efficient and cost-effective synthesis and screening of peptides containing valuable, modified lysine derivatives. researchgate.net

Exploration of Expanded Applications in Chemical Biology, Supramolecular Chemistry, and Advanced Materials Science

The unique chemical properties of lysine and its derivatives are being leveraged in innovative research fields beyond their traditional role as simple building blocks for peptides.

Chemical Biology In chemical biology, the focus is on using chemistry to understand and manipulate biological systems. The ε-amino group of lysine is a frequent site for post-translational modifications that regulate protein function and gene expression. wikipedia.org This makes lysine a key target for developing chemical tools and therapeutics. Research is active in designing small molecule inhibitors of lysine-modifying enzymes, such as lysine demethylases, which play a crucial role in epigenetics and are implicated in various diseases. nih.gov

Furthermore, site-selective chemical modification of lysine residues on proteins is a powerful strategy for creating advanced biotherapeutics. mdpi.com By controlling which lysine is modified, researchers can attach drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG) to a protein with high precision. This is particularly important in the development of antibody-drug conjugates (ADCs), where precise drug placement is critical for efficacy and safety. researchgate.netmdpi.com

Supramolecular Chemistry Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Lysine derivatives are proving to be excellent building blocks for creating self-assembling materials. rsc.org Researchers have shown that simple L-lysine derivatives can spontaneously organize in certain solvents to form complex nanostructures such as fibers, ribbons, and gels. rsc.orgnih.govrsc.orgmdpi.com These self-assembled materials have potential applications as scaffolds for tissue engineering, drug delivery vehicles, and responsive materials. mdpi.com

A particularly innovative application is the development of "molecular tweezers," which are supramolecular host molecules designed to specifically bind the side chains of lysine and arginine residues. frontiersin.org These tweezers can encapsulate the amino acid side chain, shielding it from unwanted interactions. This has been shown to be a powerful tool to disrupt the protein aggregation processes that are characteristic of many neurodegenerative diseases. frontiersin.org

Advanced Materials Science In materials science, there is a strong push toward sustainability and the use of bio-based feedstocks. Lysine, which can be produced efficiently via fermentation, is being explored as a valuable platform chemical for producing polymers. researchgate.netresearchgate.net Catalytic processes are being developed to convert lysine into monomers like ε-caprolactam, which is a precursor to Nylon-6, and cadaverine, which can be used to produce bio-based polyamides like Nylon-5,6. researchgate.net These bio-based polymers offer a renewable alternative to materials derived from fossil fuels.

Lysine derivatives are also being used to create functional nanomaterials. In one study, magnetic nanoparticles were coated with a silica (B1680970) layer and then functionalized with a lysine derivative. nih.gov The resulting nanomaterial proved to be a highly effective adsorbent for simultaneously removing multiple heavy metal pollutants from complex environmental samples like industrial sludge. nih.gov

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H28N2O4·HCl
Molecular Weight372.5 g/mol
SolubilityDMF, DCM, sparingly in water
StorageRoom temperature, dry

Q. Table 2: Common Contaminants in this compound Synthesis

ContaminantDetection MethodMitigation Strategy
Partially deprotected lysineLC-MS (m/z 349.81)Optimize Boc deprotection time
Benzyl ester hydrolysis byproductsTLC (Rf 0.3 in 9:1 CHCl3/MeOH)Use anhydrous solvents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.